5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl
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Overview
Description
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyphenylacetic acid and an amine.
Cyclization: The starting materials undergo a cyclization reaction to form the isoquinoline ring structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.
Scientific Research Applications
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline class.
Quinoline: A structurally related compound with similar properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness
5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is unique due to the presence of the methoxy group at the 5-position and the dihydroisoquinoline structure. These features may confer specific biological activities and chemical reactivity that distinguish it from other isoquinoline derivatives.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-methoxy-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12;/h2-4H,5-6H2,1H3,(H,11,12);1H |
InChI Key |
LNRKJAKZPOECSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2=O.Cl |
Origin of Product |
United States |
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